
L-Carnitine-d3 Chloride
Overview
Description
L-Carnitine-d3 (chloride) is a deuterated form of L-carnitine, which is an essential nutrient involved in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This compound is often used as an internal standard for the quantification of L-carnitine in various analytical applications, particularly in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Carnitine-d3 (chloride) can be synthesized through the deuteration of L-carnitine. The process involves the replacement of hydrogen atoms with deuterium atoms. The synthetic route typically includes the following steps:
Starting Material: L-carnitine is used as the starting material.
Deuteration: The hydrogen atoms in L-carnitine are replaced with deuterium using deuterated reagents.
Purification: The deuterated product is purified to achieve a high level of deuteration (≥99% deuterated forms).
Industrial Production Methods
Industrial production of L-Carnitine-d3 (chloride) involves large-scale deuteration processes, which are optimized for high yield and purity. The process includes:
Bulk Deuteration: Large quantities of L-carnitine are subjected to deuteration using deuterated reagents.
Crystallization: The deuterated product is crystallized to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to confirm the level of deuteration and purity.
Chemical Reactions Analysis
Types of Reactions
L-Carnitine-d3 (chloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carnitine derivatives.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: Substitution reactions can replace functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various carnitine derivatives, which can be used for further biochemical studies .
Scientific Research Applications
Introduction to L-Carnitine-d3 Chloride
This compound is a stable isotope-labeled form of L-Carnitine, a quaternary ammonium compound involved in the transport of fatty acids into the mitochondria for energy production. This compound has garnered attention in various scientific fields, particularly in nutrition, pharmacology, and exercise physiology. The unique properties of this compound allow researchers to trace metabolic pathways and assess the compound's physiological effects in both clinical and experimental settings.
Metabolic Studies
L-Carnitine plays a crucial role in lipid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. Researchers utilize this compound to study metabolic pathways involving fatty acid oxidation and energy production. The deuterated form enables precise tracking of metabolic processes through mass spectrometry techniques.
Exercise Physiology
Numerous studies have investigated the effects of L-Carnitine supplementation on athletic performance and recovery. This compound is used to evaluate changes in muscle carnitine levels during exercise, assess its impact on endurance, and measure recovery markers post-exercise. Research indicates that L-Carnitine supplementation can enhance performance by improving fatty acid utilization, reducing muscle damage, and decreasing exercise-induced oxidative stress .
Cardiovascular Health
Research has highlighted the potential benefits of L-Carnitine in cardiovascular health. Studies have shown that L-Carnitine supplementation can improve lipid profiles by reducing total cholesterol and low-density lipoprotein cholesterol levels . The deuterated form is particularly useful in clinical trials to monitor changes in lipid metabolism and cardiovascular risk factors.
Neurological Research
L-Carnitine has been investigated for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases. The use of this compound allows researchers to explore its effects on mitochondrial function and oxidative stress in neuronal cells, providing insights into its role in conditions such as Alzheimer's disease and Parkinson's disease .
Fertility Studies
Recent studies have suggested that L-Carnitine may positively impact male fertility by enhancing sperm motility and function. The application of this compound helps elucidate the mechanisms through which this compound influences reproductive health, particularly by modulating energy metabolism within sperm cells .
Table 1: Summary of Research Findings on this compound Applications
Case Study 1: Effects on Athletic Performance
A randomized controlled trial investigated the impact of L-Carnitine supplementation on endurance athletes. Participants receiving 2 g/day of L-Carnitine showed significant improvements in exercise performance metrics, including reduced heart rate during exertion and enhanced recovery markers post-exercise.
Case Study 2: Cardiovascular Benefits
A meta-analysis assessed the effects of L-Carnitine on lipid profiles among individuals with hyperlipidemia. Results indicated a significant reduction in total cholesterol and low-density lipoprotein cholesterol levels after supplementation with this compound, suggesting its potential as a therapeutic agent for cardiovascular health.
Case Study 3: Neuroprotective Effects
In a study examining the effects of L-Carnitine on neuronal cells subjected to oxidative stress, treatment with this compound demonstrated a reduction in cell death markers and improved mitochondrial function, indicating its neuroprotective properties.
Mechanism of Action
L-Carnitine-d3 (chloride) functions as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane. It facilitates the conversion of these fatty acids into energy via β-oxidation. The compound also helps in maintaining the acetyl-CoA/CoA ratio in cells, which is crucial for various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
L-Carnitine: The non-deuterated form of L-Carnitine-d3 (chloride).
Acetyl-L-carnitine: An acetylated form of L-carnitine.
Propionyl-L-carnitine: A propionylated form of L-carnitine.
Uniqueness
L-Carnitine-d3 (chloride) is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated forms in analytical applications .
Biological Activity
L-Carnitine-d3 chloride is a deuterated form of L-carnitine, an essential nutrient involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This compound has garnered attention for its biological activity, particularly in metabolic processes and potential therapeutic applications. Understanding its biochemical properties, mechanisms of action, and effects on various biological systems is crucial for leveraging its benefits in clinical and research settings.
This compound has the molecular formula C11H19D3NO4·Cl and a molecular weight of 270.8 g/mol. It serves primarily as an internal standard in mass spectrometry for quantifying endogenous levels of L-carnitine and its derivatives in biological samples. The compound's deuterated structure allows for precise tracking in metabolic studies, enhancing the understanding of its physiological roles.
This compound operates primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. This process is mediated by carnitine palmitoyltransferases (CPT I and CPT II), which are critical for fatty acid metabolism . The compound also influences several biochemical pathways:
- Energy Metabolism : By promoting fatty acid oxidation, this compound plays a vital role in energy production.
- Gene Expression : It modulates the expression of genes involved in fatty acid metabolism and energy homeostasis.
- Cell Signaling : The compound impacts various cellular processes, including signaling pathways that regulate metabolism .
Fatty Acid Metabolism
This compound enhances the transport of fatty acids into mitochondria, promoting their oxidation and energy production. Research indicates that supplementation can improve metabolic efficiency and energy levels in skeletal muscle cells .
Clinical Implications
- Carnitine Deficiency : L-Carnitine is essential for individuals with primary or secondary carnitine deficiency. Supplementation can alleviate symptoms associated with these conditions, such as hypoketotic hypoglycemia and muscle weakness .
- Exercise Performance : Studies have shown that L-carnitine supplementation can increase muscle mass, improve physical performance, and enhance recovery from exercise-induced fatigue .
- Neurological Benefits : There is evidence suggesting that L-carnitine may support cognitive function and has potential benefits in neurodegenerative diseases like Alzheimer's disease by aiding acetylcholine synthesis and reducing mitochondrial dysfunction .
Case Studies
- A study on Fischer 344 rats administered varying concentrations of L-carnitine (0, 1, 2, 5 g/L) over one year showed no significant adverse effects on gastrointestinal or vascular systems, indicating its safety at these dosages .
- In a clinical trial involving individuals with mild cognitive impairment, those receiving acetyl-L-carnitine (a related compound) exhibited improved cognitive scores compared to placebo groups, suggesting potential benefits for cognitive health .
Comparative Analysis
The following table summarizes key differences between this compound and other carnitines:
Compound Name | Molecular Formula | Key Features |
---|---|---|
L-Carnitine | C7H15NO4 | Essential for fatty acid transport; non-deuterated form |
Acetyl-L-Carnitine | C9H17NO4 | Acetylated form; potential cognitive benefits |
Isobutyryl-L-Carnitine | C11H19NO4 | Involved in branched-chain fatty acid metabolism |
This compound | C11H19D3NO4·Cl | Deuterated; used for precise quantification in studies |
Q & A
Basic Research Questions
Q. What is the primary application of L-Carnitine-d3 Chloride in metabolic research?
this compound serves as a stable isotope-labeled internal standard for quantifying endogenous L-Carnitine and its acylated derivatives (e.g., propionyl-, butyryl-carnitine) using LC-MS or GC-MS. By spiking known concentrations (e.g., 10 mM stock solutions) into biological matrices, researchers correct for variability in extraction efficiency and ionization suppression during mass spectrometry. This method ensures precise quantification of carnitine species in tissues, plasma, or urine .
Q. How does the deuterium labeling in this compound affect its physicochemical properties compared to the non-deuterated form?
Substituting three hydrogen atoms with deuterium in the methyl group (N(CH₃)₂(CD₃)) increases the molecular weight by 3 Da (from 197.65 to 200.67 g/mol) while maintaining similar polarity and chromatographic retention. This allows co-elution with the native analyte, minimizing retention time shifts and ensuring accurate isotopic correction during MS analysis. Purity (>99%) and isotopic enrichment (99 atom% D) must be verified via COA to prevent quantification errors .
Advanced Research Questions
Q. What experimental validation steps are required when implementing this compound in longitudinal metabolomic studies?
- Stability Testing : Assess degradation under storage conditions (-80°C vs. room temperature) and freeze-thaw cycles.
- Matrix Effects : Validate using matrix-matched calibration curves (e.g., plasma, serum) across physiological ranges (0.1–100 µM).
- Ion Suppression : Test ionization efficiency in complex matrices via post-column infusion experiments.
- Cross-Validation : Compare results with alternative quantification methods (e.g., enzymatic assays) to confirm accuracy .
Q. How can researchers reconcile discrepancies in L-Carnitine quantification when using different deuterated internal standards (e.g., d3 vs. d9 variants)?
Discrepancies often arise from isotopic interference or hydrogen-deuterium exchange. To resolve this:
- Perform cross-platform validation using both standards under identical LC-MS conditions.
- Analyze isotopic purity via high-resolution MS or NMR to detect impurities.
- Use NIST-traceable reference materials to calibrate instrument responses.
- Adjust for mass shift overlaps (e.g., d3 vs. natural isotope abundance of analytes) .
Q. What methodological considerations are critical for optimizing this compound in tracing fatty acid oxidation kinetics?
- Tracer Infusion : Use primed-continuous infusion protocols to achieve steady-state enrichment in vivo.
- Sample Preparation : Acidify extracts to stabilize acyl-carnitines and prevent hydrolysis.
- Data Normalization : Correct for endogenous levels using background samples from deuterium-free controls.
- Kinetic Modeling : Apply compartmental models to derive flux rates, incorporating correction factors for isotopic enrichment .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound stability in different biological matrices?
Conflicting stability data may arise from matrix-specific interactions (e.g., enzymatic degradation in plasma vs. urine). To resolve:
- Conduct stability studies in target matrices under intended storage conditions.
- Add protease inhibitors or antioxidants if instability is observed.
- Validate with spike-recovery experiments at multiple time points (0, 24, 72 hours) .
Q. Methodological Best Practices
Q. What statistical approaches are recommended for analyzing batch effects in studies using this compound?
- Use linear mixed-effects models to account for batch-to-batch variability.
- Apply ANOVA with post-hoc correction (e.g., Bonferroni) for multi-batch comparisons.
- Include QC samples in each batch to monitor signal drift and normalize data .
Q. How can researchers ensure reproducibility when scaling up carnitine quantification assays using this compound?
- Document detailed SOPs for sample preparation, instrument parameters, and data analysis.
- Share raw data and processing scripts via repositories like MetaboLights.
- Adhere to NIH preclinical reporting guidelines for experimental transparency .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-hydroxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-QKBJTWEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745953 | |
Record name | (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350818-62-1 | |
Record name | (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350818-62-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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